CCT245737 - 1489389-18-5

CCT245737

Catalog Number: EVT-263450
CAS Number: 1489389-18-5
Molecular Formula: C16H16F3N7O
Molecular Weight: 379.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile, also known as CCT245737 or SRA737, is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (CHK1). [, , ] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway by regulating cell cycle checkpoints, particularly at the S and G2/M phases. [] CCT245737 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the CHK1 active site. [] This binding inhibits CHK1 activity, disrupting the DDR and potentially leading to the death of cancer cells, especially those with inherent genomic instability or high replication stress. [, ] CCT245737 has demonstrated promising preclinical activity against various cancer cell lines and animal models, both as a single agent and in combination with other chemotherapeutic agents. [, , , ]

Future Directions
  • Clinical Development: CCT245737 has progressed to Phase I clinical trials to evaluate its safety, tolerability, and efficacy in patients with advanced cancers. [, ] Future research will focus on determining its optimal dosing, identifying patient populations who may benefit most from treatment, and exploring its potential in combination with other therapies.
  • Biomarker Development: The development of a novel ELISA assay for pS296 CHK1 autophosphorylation allows for the quantitative measurement of target inhibition in vivo. [] This assay can be utilized in clinical trials to monitor target engagement and potentially personalize treatment strategies.

Gemcitabine

Relevance: Gemcitabine's relevance to CCT245737 stems from their synergistic anti-tumor activity. CCT245737, a potent CHK1 inhibitor, enhances the cytotoxic effects of gemcitabine in multiple human tumor cell lines and xenograft models . This synergy arises because CCT245737 inhibits the CHK1-mediated DNA damage response, preventing the repair of gemcitabine-induced DNA damage and potentiating its cytotoxic effect.

SN-38

Relevance: SN-38, similar to gemcitabine, exhibits enhanced cytotoxicity when combined with CCT245737 . This observation suggests that CCT245737, through its CHK1 inhibitory activity, can potentiate the anti-cancer effects of topoisomerase inhibitors like SN-38.

Cisplatin

Relevance: Cisplatin's relevance to CCT245737 stems from research suggesting that combining cisplatin with procaterol, a potential CHK1 inhibitor, exhibits a synergistic anticancer effect . This finding, while not directly involving CCT245737, highlights the potential of CHK1 inhibitors, like CCT245737, in enhancing the efficacy of platinum-based chemotherapy agents.

Procaterol

Relevance: Recent research identified procaterol as a potential CHK1 inhibitor through computational modeling and in vitro studies . While structurally distinct from CCT245737, procaterol's potential as a CHK1 inhibitor makes it relevant in the context of CHK1-targeted cancer therapies.

Etoposide (VP16)

Relevance: Etoposide exhibits a strong synergistic anticancer effect when combined with CCT245737 in chronic myeloid leukemia (CML) cell lines . This synergy highlights the potential of CCT245737 in enhancing the efficacy of topoisomerase II inhibitors like etoposide.

Synthesis Analysis

The synthesis of CCT245737 involves several key steps that typically include the formation of the pyrazine core and subsequent functionalization to introduce the morpholine and trifluoromethyl groups. Although specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as:

  1. Condensation Reactions: To form the pyrazine backbone.
  2. Substitution Reactions: For introducing functional groups like trifluoromethyl and morpholine.
  3. Purification Techniques: Such as recrystallization or chromatography to achieve high purity levels.

These methods ensure that the final product meets the required specifications for biological activity and stability .

Molecular Structure Analysis

CCT245737 features a distinct molecular structure characterized by a pyrazine ring substituted with various functional groups. The key structural components include:

  • Pyrazine Core: Central to its activity as a kinase inhibitor.
  • Morpholine Group: Contributes to binding affinity through hydrogen bonding.
  • Trifluoromethyl Group: Enhances lipophilicity and potentially influences metabolic stability.

The compound's 2D structure can be represented using SMILES notation, which captures its unique arrangement of atoms and bonds. The InChIKey for CCT245737 is YBYYWUUUGCNAHQ-LLVKDONJSA-N, which aids in database searches for chemical information .

Chemical Reactions Analysis

CCT245737 primarily undergoes reactions typical of small molecule drugs, including:

  • Metabolism: Predominantly through liver enzymes where it may be oxidized or conjugated.
  • Binding Interactions: It exhibits strong binding to CHK1, leading to inhibition of its activity. This binding involves crucial interactions such as hydrogen bonds with amino acid residues in the ATP-binding pocket.

The compound has shown high selectivity for CHK1 over other kinases, indicating a favorable profile for therapeutic use with minimal off-target effects .

Mechanism of Action

CCT245737 exerts its pharmacological effects by inhibiting checkpoint kinase 1, which plays a critical role in DNA damage response pathways. The mechanism involves:

  1. Inhibition of CHK1 Activity: By binding to its ATP-binding site, CCT245737 prevents CHK1 from phosphorylating its substrates.
  2. Enhancement of Chemotherapy Efficacy: The inhibition of CHK1 sensitizes tumor cells to DNA-damaging agents like gemcitabine and SN38, leading to increased cytotoxicity.

This mechanism is particularly relevant in cancer therapy, where overcoming resistance to chemotherapy is crucial for treatment success .

Physical and Chemical Properties Analysis

CCT245737 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Permeability: High cell permeability has been demonstrated through transport studies across intestinal cell monolayers.

These properties are essential for its development as an oral therapeutic agent .

Applications

CCT245737 is primarily investigated for its applications in oncology. Its main uses include:

  • Cancer Treatment: As a CHK1 inhibitor, it is being studied in clinical trials for various cancers including colorectal cancer and non-small cell lung cancer.
  • Combination Therapy: It shows promise when used in conjunction with other chemotherapeutic agents to enhance their efficacy against resistant tumor types.

The ongoing research aims to establish its safety profile and effectiveness across different cancer types, potentially leading to broader therapeutic applications .

Properties

CAS Number

1489389-18-5

Product Name

CCT245737

IUPAC Name

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C16H16F3N7O

Molecular Weight

379.34 g/mol

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1

InChI Key

YBYYWUUUGCNAHQ-LLVKDONJSA-N

SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

CCT245737; CCT 245737; CCT-245737.

Canonical SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Isomeric SMILES

C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.